4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799238
InChI: InChI=1S/C14H11FO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3
SMILES:
Molecular Formula: C14H11FO
Molecular Weight: 214.23 g/mol

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

CAS No.:

Cat. No.: VC18799238

Molecular Formula: C14H11FO

Molecular Weight: 214.23 g/mol

* For research use only. Not for human or veterinary use.

4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde -

Specification

Molecular Formula C14H11FO
Molecular Weight 214.23 g/mol
IUPAC Name 4-(4-fluorophenyl)-3-methylbenzaldehyde
Standard InChI InChI=1S/C14H11FO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3
Standard InChI Key NSJKWZBSDKJZDW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(4-fluorophenyl)-3-methylbenzaldehyde, reflects its biphenyl core substituted with a fluorine atom at the 4'-position, a methyl group at the 2-position, and an aldehyde group at the 4-position. The SMILES notation CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)F\text{CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)F} provides a simplified representation of its connectivity, while the InChIKey NSJKWZBSDKJZDW-UHFFFAOYSA-N\text{NSJKWZBSDKJZDW-UHFFFAOYSA-N} serves as a unique identifier for its stereochemical and structural features.

Physicochemical Properties

Key physicochemical parameters include:

  • Molecular weight: 214.23 g/mol

  • Melting point: Data specific to this compound remain unreported, but analogous biphenyl aldehydes exhibit melting points in the range of 164–165°C .

  • Boiling point: Predicted to exceed 300°C based on structural similarities to fluorinated benzaldehyde derivatives .

  • Density: Estimated at 1.173–1.21 g/cm³, consistent with aromatic aldehydes .

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the biphenyl system and enhancing the aldehyde’s reactivity toward nucleophilic addition reactions.

Synthesis and Manufacturing

Optimization Challenges

  • Steric Hindrance: The methyl group at the 2-position may impede coupling efficiency, necessitating elevated temperatures or bulky ligands to enhance reaction rates.

  • Aldehyde Protection: The aldehyde group often requires protection (e.g., as an acetal) during synthesis to prevent side reactions.

Applications in Industrial and Academic Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of kinase inhibitors and anti-inflammatory agents. Its aldehyde group facilitates Schiff base formation with amines, a key step in constructing heterocyclic drug candidates.

Materials Science

In liquid crystal displays (LCDs), fluorinated biphenyls like 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde improve thermal stability and optical anisotropy. The methyl group further modulates mesophase behavior by altering molecular packing.

Agrochemical Development

Derivatives of this compound exhibit herbicidal and fungicidal activities, attributed to the fluorine atom’s ability to disrupt enzymatic processes in pests.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Aldehyde proton resonance at δ\delta 9.8–10.2 ppm; aromatic protons split into multiplets due to fluorine coupling.

    • 19FNMR^{19}\text{F} \text{NMR}: Single peak near δ\delta -110 ppm, confirming para-substitution .

  • IR Spectroscopy: Strong absorption at \sim1700 cm⁻¹ (C=O stretch) .

Comparative Analysis of Biphenyl Aldehydes

Compound NameMolecular FormulaMolecular Weight (g/mol)SubstituentsMelting Point (°C)
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehydeC14H11FO\text{C}_{14}\text{H}_{11}\text{FO}214.232-CH₃, 4'-F, 4-CHON/A
4'-Fluoro-(1,1'-biphenyl)-4-carbaldehydeC13H9FO\text{C}_{13}\text{H}_{9}\text{FO}200.214'-F, 4-CHO164–165
2'-Fluorobiphenyl-4-carbaldehydeC13H9FO\text{C}_{13}\text{H}_{9}\text{FO}200.212'-F, 4-CHON/A

Future Research Directions

Drug Metabolism Studies

Investigations into cytochrome P450 interactions could elucidate its potential as a metabolic inhibitor or prodrug candidate.

Advanced Materials

Functionalization of the aldehyde group with photoactive moieties (e.g., azobenzenes) may yield light-responsive liquid crystals.

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